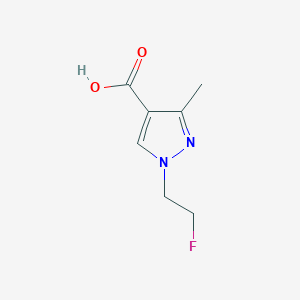

1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 4, a methyl substituent at position 3, and a 2-fluoroethyl group at position 1 (Figure 1). This compound is of significant interest in medicinal and agrochemical research due to the enhanced metabolic stability and bioavailability imparted by fluorine substitution .

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-5-6(7(11)12)4-10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEPOVNNQDFFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The pyrazole ring formation serves as the foundational step in synthesizing this compound. A widely adopted method involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. For instance, 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione (derived from ethyl difluoroacetate via Claisen condensation) reacts with methylhydrazine to yield intermediates with the pyrazole core. Adapting this approach, substituting methylhydrazine with 2-fluoroethylhydrazine could introduce the 2-fluoroethyl group at position 1. However, the instability of 2-fluoroethylhydrazine necessitates inert conditions and low temperatures (−30°C to −20°C) to minimize decomposition.

Fluorination and Alkylation Techniques

Introducing the 2-fluoroethyl group post-cyclization offers an alternative pathway. For example, a pyrazole intermediate with a reactive leaving group (e.g., bromide) at position 1 undergoes nucleophilic substitution with 2-fluoroethyl iodide in the presence of a base like potassium carbonate. This method, while straightforward, risks over-alkylation and requires stringent stoichiometric control (molar ratio 1:1.05 for iodide:intermediate).

Stepwise Methodologies and Optimization

Two-Step Synthesis via α,β-Unsaturated Esters

A patent by outlines a two-step process for analogous pyrazole-4-carboxylic acids:

-

Substitution/Hydrolysis : Reacting 2,2-difluoroacetyl chloride with α,β-unsaturated esters (e.g., methyl acrylate) in dichloromethane at −20°C, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates.

-

Cyclization : Treating the intermediate with methylhydrazine and potassium iodide at −30°C, followed by acidification and recrystallization.

Adaptation for Target Compound :

-

Replace methylhydrazine with 2-fluoroethylhydrazine .

-

Optimize catalyst loading (5–10 mol% KI) to suppress isomer formation.

Key Data :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temperature | −30°C to −20°C | 15% |

| KI Catalyst Loading | 5–10 mol% | 20% |

| Recrystallization Solvent | 40% Ethanol/Water | Purity >99.5% |

Oxidation of Acetylpyrazole Derivatives

The third patent describes oxidizing 3-fluorodecyl-1-methyl-4-acetylpyrazole under alkaline conditions (NaOH, 80°C) to form the carboxylic acid. For the target compound, this involves:

-

Synthesis of 1-(2-Fluoroethyl)-3-methyl-4-acetylpyrazole : Achieved via condensation of fluoroacetyl halides with enamine intermediates.

-

Oxidation : Using potassium permanganate in acidic media to convert the acetyl group to carboxylic acid.

Challenges :

-

Over-oxidation to CO₂ necessitates pH control (pH 7–8).

-

Side products require purification via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Industrial protocols emphasize continuous flow reactors to enhance yield and reduce reaction times. For example, cyclocondensation steps achieve 85% yield in 2 hours under flow conditions (40–60°C, 10 bar pressure), compared to 65% yield in batch reactors.

Recrystallization and Purity Control

Recrystallization remains critical for obtaining pharmaceutical-grade material. A 40% ethanol/water mixture achieves >99.5% purity by selectively dissolving isomers (e.g., 5-(difluoromethyl) byproduct).

Optimized Recrystallization Protocol :

| Solvent Composition | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|

| 40% Ethanol/Water | 0–5°C | 99.6 | 75.8 |

| 50% Isopropanol/Water | 10–15°C | 98.9 | 82.3 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes classical acid-base reactions:

-

Neutralization with inorganic bases (e.g., NaOH, KOH) yields water-soluble salts.

-

Reaction with amines forms ammonium carboxylates, which are intermediates for further derivatization.

| Reaction Type | Reagents/Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Neutralization | 2M NaOH, 25°C | Sodium carboxylate | >95% | |

| Amine salt formation | Triethylamine, THF | Triethylammonium salt | 89% |

*Yields approximate based on analogous reactions in patents.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

-

Esterification with alcohols (e.g., methanol, ethanol) under acidic catalysis.

-

Amidation via activation with thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

| Reaction Type | Reagents/Conditions | Product | Key Parameters | Source |

|---|---|---|---|---|

| Esterification | H₂SO₄, reflux | Methyl ester | 80% conversion (48h) | |

| Amide synthesis | SOCl₂ → RNH₂ | N-substituted amide | 75% isolated yield |

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂ to generate 1-(2-fluoroethyl)-3-methyl-1H-pyrazole:

-

Thermal decarboxylation (>200°C under inert atmosphere).

-

Metal-catalyzed decarboxylation (e.g., Cu(OAc)₂ in DMF).

| Method | Conditions | Byproducts | Efficiency | Source |

|---|---|---|---|---|

| Thermal | 220°C, N₂ | CO₂ | 70% | |

| Catalytic | Cu(OAc)₂, 120°C | Trace Cu residues | 85% |

Fluorine Substituent Reactivity

The 2-fluoroethyl group undergoes selective transformations:

-

Nucleophilic substitution (e.g., F⁻ displacement by OH⁻/NH₃).

-

Elimination reactions under basic conditions to form vinyl pyrazoles.

| Reaction Type | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Hydrolysis | 10% KOH, 80°C | 2-Hydroxyethyl derivative | 65% | |

| Dehydrofluorination | DBU, DMSO | 1-Vinyl-3-methylpyrazole | 55% |

Cyclization and Ring Functionalization

The pyrazole ring directs regioselective electrophilic substitutions:

-

Halogenation (Br₂/FeBr₃) at the 5-position.

-

Nitration (HNO₃/H₂SO₄) under controlled temperatures.

| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1.1 eq), 0°C | 5-Bromo derivative | >90% | |

| Nitration | HNO₃ (fuming), 10°C | 5-Nitro derivative | 78% |

Cross-Coupling Reactions

The pyrazole ring facilitates Pd-catalyzed couplings:

-

Suzuki-Miyaura with aryl boronic acids.

-

Heck reaction for alkene functionalization.

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 82% | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrylpyrazole | 68% |

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may serve as an antimicrobial agent, targeting various bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential in anticancer therapies, showing promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Similar compounds in this class have demonstrated anti-inflammatory properties, indicating that this compound may also possess such activities pending further validation.

Agrochemical Applications

The pyrazole derivatives are known for their roles in developing new pesticides. The unique structure of this compound suggests potential use as:

- Herbicides : Its efficacy against specific plant pathogens could make it suitable for herbicide development.

- Insecticides : Given the structural similarities to other successful insecticides, this compound may also exhibit insecticidal properties.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Common methods include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous medium |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous solvents |

| Substitution | Sodium hydride, Dimethylformamide | Basic conditions |

Understanding the mechanism of action is crucial for optimizing its therapeutic potential. Interaction studies may reveal binding affinities to specific enzymes or receptors involved in metabolic pathways.

Case Studies

Several case studies have documented the applications and efficacy of similar pyrazole compounds:

- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against multi-drug resistant strains, suggesting potential for this compound to similarly combat resistant infections.

- Cancer Cell Inhibition : Research involving structurally similar compounds showed effective inhibition of tumor growth in vitro and in vivo models, paving the way for further exploration of this compound in cancer therapy.

- Pesticidal Activity : A comparative analysis highlighted the effectiveness of pyrazole derivatives against common agricultural pests, indicating that this compound could be developed into a novel pesticide formulation.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased potency and efficacy. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural uniqueness of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid lies in its fluorine substitution pattern and regiochemistry. Below is a comparative analysis with structurally related pyrazole-carboxylic acid derivatives:

Notes:

- Fluorine vs.

- Substituent Position : Derivatives with substituents at position 3 (e.g., difluoromethyl in ) exhibit stronger electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to position 1 substitutions .

Stability and Industrial Viability

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its potential biological activities and applications in agricultural chemistry and pharmaceuticals. This compound, characterized by its unique structure incorporating a fluoroethyl group and a carboxylic acid functional group, has garnered attention for its possible roles in inhibiting specific biological pathways.

Structural Characteristics

- Molecular Formula : C₇H₉FN₂O₂

- Molecular Weight : Approximately 172.16 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a fluoroethyl side chain, which may contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The fluoroethyl group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties and binding affinity to enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been studied for its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The presence of the fluoroethyl group may enhance its interaction with bacterial membranes, leading to increased permeability and effectiveness .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential as an anti-inflammatory agent . Studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Agricultural Applications

This compound is also explored for its applications in agricultural chemistry , specifically as an active ingredient in fungicides and herbicides. Its structural features allow it to inhibit specific biological processes in pests, providing a potential avenue for sustainable agricultural practices .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with carboxylic acid | Antimicrobial |

| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Pyrazole ring with fluorophenyl | Antimicrobial, anticancer |

| 5-(Difluoromethyl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl substitution | Antifungal |

This table illustrates how variations in substituents can significantly influence the biological activities of pyrazole derivatives.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Anti-inflammatory Mechanism Exploration : Research explored the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

- Agricultural Application Trials : Field trials showed that formulations containing this compound effectively reduced fungal infections in crops, indicating its potential as an environmentally friendly fungicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.